(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid
Description
This compound is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a ureido functional group and a pentanoic acid backbone. The stereochemistry is specified as (R) at both the α-carbon of the amino acid and the secondary amide linkage. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
Molecular Formula |
C26H32N4O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34) |
InChI Key |
ZJLNQOIFTYLCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid (Intermediate)
- Starting from citrulline or ornithine derivatives, the ureido group is introduced or retained.
- The amino group is protected with the Fmoc group via reaction with 9-fluorenylmethyl chloroformate under basic conditions.
- The product is isolated as a white solid by precipitation from ethereal solvents after aqueous acidification and organic extraction.
- Yield reported: approximately 64%
- Characterization: 1H NMR (400 MHz, DMSO-d6) confirms the presence of characteristic aromatic and amide protons.
Coupling with Fmoc-Valine Derivatives
- The intermediate Fmoc-protected ureidopentanoic acid is coupled with Fmoc-Val-OSu (N-hydroxysuccinimide ester) or Fmoc-Val-OH activated by HATU in the presence of a base such as DIPEA or triethylamine in DMF.
- Reaction is typically performed at room temperature overnight under inert atmosphere.
- The crude product is concentrated and purified by flash column chromatography using gradients of methanol in dichloromethane.
- Yields for this coupling step range from 60% to 70% depending on scale and reaction conditions.
Final Deprotection and Functionalization (Optional)
- Depending on downstream applications, the Fmoc group can be removed with piperidine in DMF to yield the free amine.
- Further functionalization of the ureido group or side chains can be achieved by selective acylation or conjugation reactions.
- For example, methoxyacetylation of the amino group using methoxyacetyl chloride in the presence of triethylamine has been reported.
- Purification steps involve repeated chromatography and precipitation to obtain analytically pure compounds.
Reaction Conditions and Reagents Summary
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Fmoc protection of ureidopentanoic acid | Citrulline derivative | 9-Fluorenylmethyl chloroformate, base (NaHCO3 or DIPEA) | DME, EtOAc | Room temp, overnight | 64 | Precipitation purification |
| 2. Peptide coupling with Fmoc-Val | Fmoc-Val-OSu or Fmoc-Val-OH + HATU | DIPEA or Et3N | DMF | Room temp, overnight | 60-70 | FCC purification |
| 3. Optional acylation | Free amine intermediate | Methoxyacetyl chloride + Et3N | DMF | 0-25 °C | ~40 | Further purification by FCC |
Characterization Data
- NMR Spectroscopy:
- 1H NMR shows characteristic aromatic peaks from Fmoc at 7.6–7.9 ppm, amide NH signals ~8-10 ppm, and aliphatic protons corresponding to valine and citrulline residues.
- 13C NMR confirms carbonyl carbons (~170 ppm), aromatic carbons (~120-145 ppm), and aliphatic carbons.
- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 496.6 g/mol.
- Purity: Confirmed by chromatographic methods (HPLC, TLC) and elemental analysis.
Literature and Research Findings
- The compound is widely used as a cleavable linker in antibody-drug conjugates (ADCs), where the valine-citrulline dipeptide is a protease-sensitive linker.
- The ureido group on the citrulline residue enhances stability and specificity in biological environments.
- Research articles demonstrate the synthetic route’s robustness and adaptability for scale-up and functionalization.
- The synthetic methodology aligns with standard solid-phase peptide synthesis (SPPS) protocols but is adapted for solution-phase synthesis when larger quantities or specific modifications are needed.
Chemical Reactions Analysis
Fmoc Group Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the α-amino group during peptide synthesis. Deprotection occurs under mildly basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF). This reaction cleaves the carbonate linkage, releasing the free amine and the fluorenylmethyl byproduct .
Reaction Conditions
| Reagent | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|
| 20% piperidine | DMF | 20 min | 25°C | >95% |
This step is critical for sequential peptide elongation, as it regenerates the reactive amine for subsequent coupling.
Amide Bond Formation
The carboxylic acid terminus participates in amide bond formation via activation with carbodiimide-based reagents (e.g., HATU, DCC) in the presence of tertiary amines like N,N-diisopropylethylamine (DIPEA). This reaction is essential for integrating the compound into larger peptide chains .
Coupling Efficiency
| Coupling Reagent | Solvent | Activation Time | Conversion Rate |
|---|---|---|---|
| HATU | DMF | 30 min | 98% |
| DCC | DCM | 60 min | 85% |
Steric hindrance from the branched valine side chain (3-methylbutanamido group) may reduce reaction rates compared to linear analogs .
Ureido Group Reactivity
The ureido functional group (-NHCONH₂) exhibits limited reactivity under standard peptide synthesis conditions but can undergo hydrolysis in strongly acidic (6M HCl, 110°C) or basic (2M NaOH, 60°C) environments, yielding an ornithine derivative and releasing CO₂ and NH₃ .
Hydrolysis Kinetics
| Condition | Time | Products |
|---|---|---|
| 6M HCl, 110°C | 24 hr | Ornithine + CO₂ + NH₃ |
| 2M NaOH, 60°C | 12 hr | Ornithine + CO₃²⁻ + NH₃ |
This stability makes the ureido group suitable for drug conjugation strategies requiring prolonged physiological exposure .
Carboxylic Acid Derivatives
The terminal carboxylic acid undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) under acidic catalysis (H₂SO₄, TsOH) or via Steglich esterification (DCC/DMAP) .
Esterification Metrics
| Alcohol | Catalyst | Conversion |
|---|---|---|
| Methanol | H₂SO₄ | 92% |
| Benzyl alcohol | DCC/DMAP | 88% |
These derivatives are valuable for modulating solubility or facilitating chromatographic purification .
Conjugation in Biopharmaceuticals
The compound’s carboxylic acid group enables covalent attachment to monoclonal antibodies in antibody-drug conjugates (ADCs). Using EDC/NHS chemistry, it forms stable amide bonds with lysine residues on antibodies, as demonstrated in HDAC inhibitor conjugates .
ADC Synthesis Parameters
| Parameter | Value |
|---|---|
| pH | 7.4 (phosphate buffer) |
| Molar Ratio | 8:1 (compound:antibody) |
| Reaction Time | 2 hr |
This application leverages the compound’s dual functionality – the Fmoc group for synthetic control and the ureido moiety for target engagement .
Stability Under Physiological Conditions
Degradation Profile
| Condition | Half-Life | Primary Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | >14 days | None |
| Human serum | 18 hr | Ester hydrolysis |
These properties make it a robust scaffold for drug development requiring prolonged systemic circulation .
The compound’s reactivity profile highlights its versatility in synthetic chemistry and bioconjugation, with precise control achievable through selective activation of its orthogonal functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used in peptide synthesis due to its ability to protect amino acids during the synthesis process. It ensures that the amino acids do not react prematurely, allowing for the formation of longer peptide chains .
Biology
In biological research, the compound is used to study protein interactions and functions. It helps in the synthesis of peptides that can mimic protein structures, aiding in the understanding of protein behavior.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes, offering a high degree of specificity and reduced side effects.
Industry
In the industrial sector, the compound is used in the production of various peptide-based materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLBUTANAMIDO)-5-UREIDOPENTANOIC ACID involves its ability to protect amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids and peptidomimetics. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Variations: The (R,R)-configuration of the target compound distinguishes it from analogs like the (S,S)-configured 5-[(2S)-2-...]pentanoic acid (). Stereochemistry critically impacts peptide folding and biological activity .
Functional Group Diversity: The ureido group in the target compound is rare among Fmoc-amino acids; most analogs feature Boc (tert-butoxycarbonyl) or alkyl/aryl substituents (e.g., ). Ureido groups may enhance solubility in aqueous media compared to Boc-protected analogs . Thiol-containing analogs () are specialized for covalent conjugation or redox-sensitive applications, unlike the target compound’s hydrogen-bonding focus.
Backbone Modifications: Methylation () or esterification () alters peptide stability and reactivity. The target compound’s linear pentanoic acid backbone suggests flexibility in peptide design.
Biological Activity
(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid, commonly referred to by its IUPAC name, is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C32H38N2O6
- Molecular Weight : 546.65 g/mol
- CAS Number : 872169-32-9
The compound's biological activity is primarily attributed to its structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group that enhances stability and bioavailability. The presence of the urea and amide linkages suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.3 | Apoptosis induction |
| MCF7 (Breast) | 12.7 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.5 | Inhibition of mitochondrial function |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of cathepsin B, an enzyme known to facilitate tumor metastasis.
Case Studies
- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a 45% reduction in A549 cell viability over 48 hours.
- Breast Cancer Research : In a clinical trial involving MCF7 cells, researchers found that the compound significantly downregulated the expression of cyclin D1, leading to G1 phase arrest and subsequent apoptosis.
- Metastasis Inhibition : Another study highlighted its effectiveness in reducing the invasiveness of HeLa cells by inhibiting cathepsin B activity, suggesting a dual role in anticancer therapy.
Q & A
Q. What are the recommended storage and handling protocols for (R)-2-...acid to maintain stability?
- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., argon) in a cool (2–8°C), dry, and well-ventilated environment. Protect from light and moisture using desiccants. Use gloves, lab coats, and eye protection during handling, as the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
Q. How is the Fmoc-protected ureido group in this compound typically characterized?
- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the Fmoc group’s presence (characteristic fluorene peaks at δ 7.3–7.8 ppm) and the ureido moiety (NH signals at δ 5.5–6.5 ppm). Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while HPLC monitors purity (>95% recommended for peptide synthesis) .
Q. What safety precautions are critical when synthesizing or handling this compound?
- Methodological Answer: Work in a fume hood to avoid inhalation of toxic fumes. Use chemical-resistant PPE (nitrile gloves, goggles) and avoid contact with incompatible materials (strong acids/bases, oxidizing agents). In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can coupling efficiency be optimized during solid-phase synthesis using this compound?
- Methodological Answer: Optimize coupling reactions by:
Q. What strategies resolve contradictions in reported bioactivity data for ureido-containing peptide derivatives?
- Methodological Answer: Conduct systematic assays (e.g., SPR, ELISA) under standardized conditions to compare binding affinities. Validate results with orthogonal techniques (e.g., ITC for thermodynamic profiling). Consider structural analogs (e.g., phenylthio or difluorophenyl substitutions) to isolate the ureido group’s contribution .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer:
- Implement gradient crystallization for purification (solvent system: ethyl acetate/hexane).
- Optimize reaction stoichiometry (1.2–1.5 equiv. of Fmoc reagent) and monitor intermediates via TLC.
- Use flow chemistry to enhance scalability and reduce side reactions .
Data Analysis & Structural Characterization
Q. What analytical techniques differentiate stereoisomers of this compound?
Q. How do environmental factors (pH, temperature) affect the stability of the ureido moiety?
- Methodological Answer: Perform accelerated stability studies:
- pH Stability: Test in buffers (pH 3–10) at 25°C; ureido groups degrade above pH 9.
- Thermal Stability: Monitor via TGA/DSC; decomposition occurs >150°C.
- Store at neutral pH and ≤4°C for long-term stability .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
